

Spectroscopic Profile of 1-Azido-4-nitrobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Azido-4-nitrobenzene

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of **1-Azido-4-nitrobenzene**, a versatile intermediate compound in organic synthesis, particularly in the realm of click chemistry and the development of photoaffinity labels.^[1] This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of **1-Azido-4-nitrobenzene**, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables provide a concise summary of the key spectroscopic data for **1-Azido-4-nitrobenzene**.

NMR Spectroscopic Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data for **1-Azido-4-nitrobenzene** in CDCl₃^[2]

Nucleus	Chemical Shift (δ , ppm)
¹ H	8.38 (d, J = 8 Hz, 2H), 8.23 (d, J = 8 Hz, 2H)
¹³ C	148.2, 137.0, 133.2, 128.9, 124.2

Note: The ^1H NMR data indicates two distinct sets of aromatic protons, consistent with a 1,4-disubstituted benzene ring. The specific assignment of the ^{13}C NMR peaks requires further analysis, though the downfield shifts are characteristic of carbons attached to or influenced by the electron-withdrawing nitro and azido groups.

IR Spectroscopic Data

Table 2: Key IR Absorption Bands for **1-Azido-4-nitrobenzene** (KBr Pellet)[2]

Wavenumber (cm ⁻¹)	Functional Group Assignment
3113, 3069	Aromatic C-H stretch
2122	Asymmetric N ₃ stretch (azide)
1605, 1590	Aromatic C=C stretch
1512, 1328	Asymmetric and symmetric NO ₂ stretch (nitro)
1489	Aromatic C=C stretch
1287	Symmetric N ₃ stretch (azide)
1177, 1118	C-N stretch

UV-Vis Spectroscopic Data

At present, specific experimental UV-Vis absorption maxima for **1-Azido-4-nitrobenzene** are not readily available in the reviewed literature. However, nitroaromatic compounds typically exhibit characteristic absorptions in the UV-Vis region.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of **1-Azido-4-nitrobenzene** are provided below.

Synthesis of **1-Azido-4-nitrobenzene**

The synthesis of **1-Azido-4-nitrobenzene** is commonly achieved through the diazotization of 4-nitroaniline followed by a reaction with sodium azide.[1][2]

Materials:

- 4-nitroaniline
- Concentrated Hydrochloric Acid (12 M)
- Deionized Water
- Ethanol
- Sodium Nitrite (NaNO₂)
- Sodium Azide (NaN₃)
- Ice Bath

Procedure:

- In a suitable reaction vessel, 2.1 g (15 mmol) of 4-nitroaniline is slowly added to a mixture of 40 mL of 12 M HCl and 40 mL of water.
- To this suspension, 15 mL of ethanol is added slowly until the solution becomes a clear yellow.
- The solution is then cooled to 0°C in an ice bath.
- A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature at 0°C to form the diazonium salt.
- Subsequently, a solution of sodium azide is added portion-wise to the reaction mixture at 0°C.
- The reaction is stirred for a specified time at low temperature.
- The resulting product, **1-Azido-4-nitrobenzene**, can be isolated by filtration and purified by recrystallization.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and follow all institutional safety protocols.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: A small amount of **1-Azido-4-nitrobenzene** is dissolved in deuterated chloroform (CDCl₃).
- Data Acquisition: ¹H and ¹³C{¹H} NMR spectra are recorded at 25°C. Chemical shifts are referenced to the residual solvent peak.[\[2\]](#)

IR Spectroscopy:

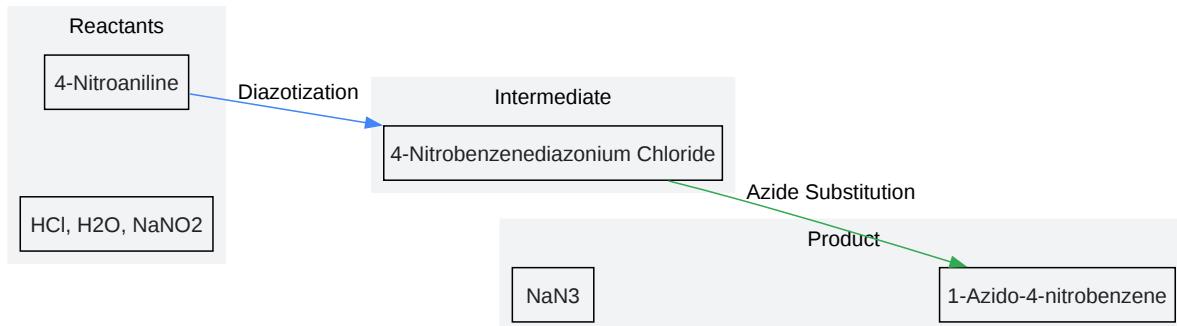
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
- Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.[\[2\]](#)

UV-Vis Spectroscopy:

- Instrumentation: A standard UV-Vis spectrophotometer.
- Sample Preparation: A dilute solution of **1-Azido-4-nitrobenzene** is prepared in a suitable spectroscopic grade solvent (e.g., ethanol or acetonitrile).
- Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm.

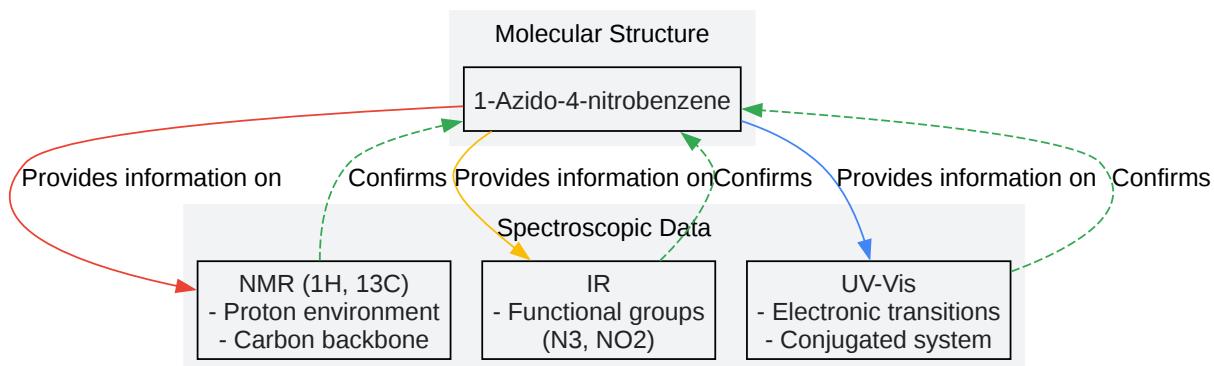
Synthesis Workflow

The synthesis of **1-Azido-4-nitrobenzene** can be visualized as a two-step process.

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Logical Relationship of Spectroscopic Data

The interpretation of the spectroscopic data is logically interconnected, with each technique providing complementary information to confirm the structure of **1-Azido-4-nitrobenzene**.

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Interrelation of Spectroscopic Data.

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References

- 1. 1-Azido-4-nitrobenzene | 1516-60-5 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
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